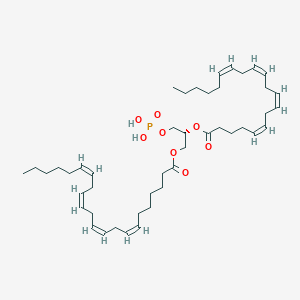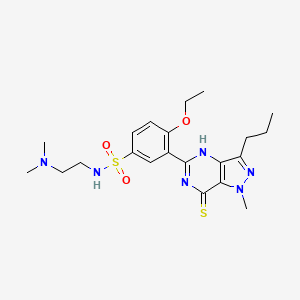
エリスオトラミジン
概要
説明
Erysotramidine (ER) is a synthetic compound developed in the early 2000s as a potential treatment for various diseases. It is an analogue of the naturally occurring compound ergotamine, which is found in the fungi Claviceps purpurea. ER has been studied for its potential therapeutic applications, including as an anti-inflammatory, antithrombotic, and anti-cancer agent. ER has also been studied for its potential applications in laboratory experiments, such as in cell-based assays and animal models.
科学的研究の応用
アルカロイドの合成
エリスオトラミジンは、様々なエリスリナンアルカロイドの合成における重要な中間体として機能します。 研究者らは、キラル塩基脱対称化、N-アシルイミニウム付加、レトロ・ディールス・アルダー環状付加、ラジカル環状化などの手法を用いて、(+)-エリスオトラミジンの簡潔な不斉全合成を開発してきました {svg_1}.
合成方法論の開発
この化合物は、新しい合成方法論の開発に使用されてきました。 例えば、二置換ピロロ[2,1-a]イソキノリンの合成のために、ブレンステッド酸とルイス酸が共促進するカスケード環状化反応が開発されました。この反応は、エリスリナアルカロイドのエリスオトラミジンの全合成にも適用されました {svg_2}.
神経筋遮断作用
歴史的に、エリスオトラミジンを含むエリスリナ属植物の抽出物は、クラーレ様神経筋遮断作用を示すことがわかっています。 この用途は、これらの化合物が神経筋接合部に及ぼす作用を理解する上で重要であり、新しい筋弛緩薬の開発につながる可能性があります {svg_3}.
Safety and Hazards
作用機序
Target of Action
Erysotramidine is an alkaloid derived from the Erythrina species It’s known that erysotramidine exhibits potent dose-dependent antifeedant activity , suggesting it may interact with receptors or enzymes involved in feeding behavior.
Mode of Action
It’s known that erythrina alkaloids, which include erysotramidine, have been found to exhibit curare-like neuromuscular blocking activities . This suggests that Erysotramidine might interact with neuromuscular junctions, possibly inhibiting the transmission of nerve impulses to muscles, but this needs further investigation.
Biochemical Pathways
Given its curare-like neuromuscular blocking activities , it’s plausible that Erysotramidine may affect pathways involved in nerve impulse transmission and muscle contraction.
Result of Action
Given its antifeedant activity and curare-like neuromuscular blocking activities , it’s plausible that Erysotramidine may inhibit feeding behavior and muscle contraction at the molecular and cellular levels.
生化学分析
Biochemical Properties
Erysotramidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including acetylcholinesterase and monoamine oxidase . These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes. Erysotramidine also binds to various proteins, influencing their structural conformation and function. Additionally, it interacts with neurotransmitter receptors, modulating their activity and impacting neurotransmission.
Cellular Effects
Erysotramidine exerts significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors . This modulation can lead to changes in gene expression, affecting the production of proteins involved in neurotransmission and synaptic plasticity. In other cell types, Erysotramidine impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, Erysotramidine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Erysotramidine also interacts with monoamine oxidase, inhibiting its activity and increasing the levels of monoamine neurotransmitters. These interactions result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erysotramidine change over time. Initially, it exhibits a strong inhibitory effect on enzyme activities, which gradually diminishes as the compound degrades . The stability of Erysotramidine is influenced by factors such as temperature and pH, with higher temperatures and acidic conditions accelerating its degradation. Long-term studies have shown that prolonged exposure to Erysotramidine can lead to adaptive changes in cellular function, including alterations in enzyme expression and activity.
Dosage Effects in Animal Models
The effects of Erysotramidine vary with different dosages in animal models. At low doses, it exhibits neuroprotective effects, enhancing cognitive function and reducing neuroinflammation . At higher doses, Erysotramidine can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent, with a clear threshold beyond which the compound becomes harmful. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Erysotramidine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing the breakdown and synthesis of neurotransmitters. These interactions can lead to changes in metabolic flux, altering the levels of key metabolites involved in neurotransmission. Additionally, Erysotramidine can affect the activity of cytochrome P450 enzymes, impacting the metabolism of other compounds.
Transport and Distribution
Within cells and tissues, Erysotramidine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, Erysotramidine can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization is influenced by factors such as the presence of targeting signals and post-translational modifications.
Subcellular Localization
Erysotramidine exhibits specific subcellular localization patterns, which are crucial for its activity and function . It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins. The targeting of Erysotramidine to these compartments is mediated by specific signals and modifications, ensuring its proper localization and function. This subcellular localization is essential for its role in modulating enzyme activities and influencing cellular processes.
特性
IUPAC Name |
(2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDDBHVKKYSXKU-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erysotramidine?
A1: Erysotramidine is an oxo-erythrinan alkaloid primarily found in plants of the Erythrina genus. It is known to exhibit a curare-like effect, suggesting potential applications in the medical field [].
Q2: How has Erysotramidine been synthesized in the laboratory?
A2: Several total syntheses of Erysotramidine have been reported, employing various strategies such as chiral base desymmetrisation [, , ], Heck cyclization [], N-acyliminium addition [, , ], and Diels-Alder reactions [, ]. A notable approach involves a domino process with amidation, spirocyclization, iminium ion formation, and electrophilic aromatic substitution []. Other methods utilize oxidative phenol dearomatization [, , , ] and intramolecular cyclization reactions [, , , , ].
Q3: What are the key structural features of Erysotramidine?
A3: Erysotramidine possesses a tetracyclic core characteristic of erythrinan alkaloids. Its structure includes a spirocyclic system and a nitrogen-containing heterocyclic ring [, ].
Q4: What is the significance of the oxidative phenol dearomatization strategy in synthesizing Erysotramidine?
A4: Oxidative phenol dearomatization, often mediated by hypervalent iodine reagents, has proven highly effective in constructing the complex structure of Erysotramidine. This approach enables the rapid formation of highly functionalized intermediates, including a prochiral dienone system, which can be further elaborated to obtain the target alkaloid [, , ].
Q5: Are there any alternative synthetic routes to Erysotramidine that offer advantages?
A5: Yes, a route utilizing a chromium-promoted dearomative hydrocyanoalkylation of (hetero)arenes using simple alkylnitriles has been reported. This method allows for the regioselective introduction of alkylnitrile groups and could potentially offer advantages in terms of efficiency and atom economy [].
Q6: Have any new Erythrina alkaloids, structurally related to Erysotramidine, been discovered?
A6: Yes, research on Erythrina latissima seeds led to the isolation of two novel glucodienoid alkaloids, (+)-16β-D-glucoerysopine and (+)-15β-D-glucoerysopine, alongside Erysotramidine and other known alkaloids. These discoveries highlight the structural diversity within this class of natural products [].
Q7: Has the antimicrobial activity of Erysotramidine been investigated?
A7: While Erysotramidine itself has not been extensively studied for its antimicrobial properties, research indicates that basic fractions and other alkaloids isolated from Erythrina crista-galli bark, including Erysotramidine, exhibit activity against various bacteria and fungi. This suggests potential for further exploration of Erysotramidine and its derivatives as antimicrobial agents [].
Q8: What is the historical context of Erysotramidine research?
A8: The isolation and structural elucidation of Erysotramidine from Erythrina arborescens Roxb. marked a significant milestone in the study of Erythrina alkaloids [, ]. Subsequent research has focused on developing efficient synthetic strategies for Erysotramidine and exploring the biological activities of Erythrina alkaloids [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






